3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable dithiol with an alkene or alkyne.
Oxidation to the Dioxide: The tetrahydrothiophene ring is oxidized to the dioxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The final step involves coupling the chlorinated benzamide with the oxidized tetrahydrothiophene derivative under suitable conditions, often using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide or the sulfone group in the tetrahydrothiophene ring.
Substitution: The chlorine atom in the benzamide can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions (e.g., sodium hydroxide, potassium carbonate).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to its combination of a benzamide core with a chlorinated and oxidized tetrahydrothiophene ring. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C17H18ClNO3S2 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C17H18ClNO3S2/c1-12-5-7-23-16(12)10-19(15-6-8-24(21,22)11-15)17(20)13-3-2-4-14(18)9-13/h2-5,7,9,15H,6,8,10-11H2,1H3 |
InChI Key |
UNAMKLADIFFUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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